molecular formula C7H7ClFNO B2968335 3-Chloro-5-fluoro-4-methoxyaniline CAS No. 62918-78-9

3-Chloro-5-fluoro-4-methoxyaniline

Cat. No.: B2968335
CAS No.: 62918-78-9
M. Wt: 175.59
InChI Key: OUELVPNQPLAKHJ-UHFFFAOYSA-N
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Description

3-Chloro-5-fluoro-4-methoxyaniline is an organic compound with the molecular formula C7H7ClFNO and a molecular weight of 175.59 g/mol . It is a derivative of aniline, characterized by the presence of chloro, fluoro, and methoxy substituents on the benzene ring. This compound is used in various chemical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-fluoro-4-methoxyaniline typically involves the nitration of this compound followed by reduction. The nitration process introduces a nitro group into the aromatic ring, which is subsequently reduced to an amine group. Common reagents used in these reactions include nitric acid for nitration and hydrogen gas with a palladium catalyst for reduction .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluoro-4-methoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction typically produces amines .

Scientific Research Applications

3-Chloro-5-fluoro-4-methoxyaniline is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluoro-4-methoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluoro-4-methoxyaniline is unique due to its specific combination of chloro, fluoro, and methoxy substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-chloro-5-fluoro-4-methoxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFNO/c1-11-7-5(8)2-4(10)3-6(7)9/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUELVPNQPLAKHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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